1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone
Overview
Description
Mechanism of Action
Target of Action
NP118809, also known as 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone, is a potent N-type calcium channel blocker . The primary targets of NP118809 are the N-type calcium channels, which play a crucial role in transmitting signals in neurons. It also less potently inhibits L-type calcium channels .
Mode of Action
NP118809 interacts with its targets by binding to the N-type calcium channels, thereby blocking them. This blockade inhibits the flow of calcium ions through the channels, disrupting the transmission of signals in the neurons . It also inhibits the hERG potassium channel in HEK cells .
Biochemical Pathways
The primary biochemical pathway affected by NP118809 is the calcium signaling pathway. By blocking the N-type calcium channels, NP118809 disrupts the normal flow of calcium ions, which are crucial for signal transduction in neurons. This can lead to downstream effects such as reduced neurotransmitter release and neuronal excitability .
Pharmacokinetics
It also exhibits a mean oral bioavailability of 30% .
Result of Action
The blockade of N-type calcium channels by NP118809 leads to significant analgesic activity, as demonstrated in the phase IIA portions of the rat formalin model . Additionally, NP118809 results in 80.3% inhibition of mechanical allodynia and 96.3% inhibition of thermal hyperalgesia in the rat spinal nerve ligation model .
Biochemical Analysis
Biochemical Properties
NP118809 plays a crucial role in biochemical reactions, particularly as a blocker of N-type calcium channels . It interacts with these channels and inhibits their function, with an IC50 value of 0.11 μM . It also has a weaker inhibitory effect on L-type calcium channels, with an IC50 value of 12.2 μM .
Cellular Effects
The effects of NP118809 on cells are primarily related to its role as a calcium channel blocker. By inhibiting N-type calcium channels, NP118809 can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, NP118809 exerts its effects by binding to N-type calcium channels and inhibiting their function . This can lead to changes in gene expression and cellular processes.
Preparation Methods
The synthesis of Z-160 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Z-160 undergoes various chemical reactions, including:
Oxidation: Z-160 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in Z-160.
Substitution: Z-160 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
Chemistry: Z-160 is used as a model compound to study calcium channel blockers and their interactions with other molecules.
Biology: It is used in research to understand the role of calcium channels in cellular processes.
Comparison with Similar Compounds
Z-160 is unique among calcium channel blockers due to its high selectivity for N-type channels over L-type channels. Similar compounds include:
Gabapentin: Another calcium channel blocker used for pain management.
Pregabalin: Similar to gabapentin, it is used to treat neuropathic pain.
Ziconotide: A peptide that also targets N-type calcium channels but has a different structure and mechanism of action. Z-160’s uniqueness lies in its chemical structure and its specific targeting of N-type calcium channels, making it a promising candidate for pain management.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30,32H,21-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPMZDWBEWTGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407284 | |
Record name | NP-118809 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41332-24-5 | |
Record name | Z-160 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041332245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-160 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NP-118809 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Z-160 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX3R141LEP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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